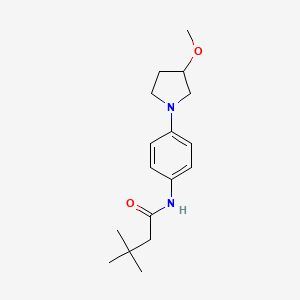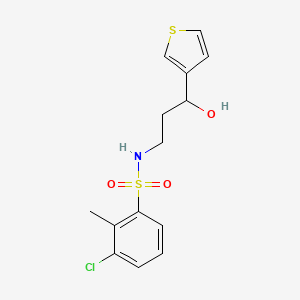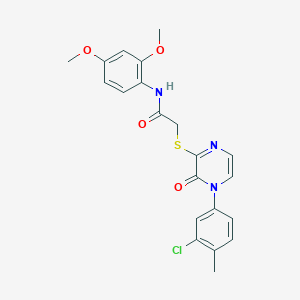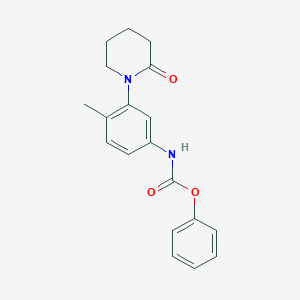
Methyl 2-(furan-2-yl)-4,6-dioxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom (the furan nucleus) which belongs to the family of organic compounds called heterocyclic . Heterocyclic organic compounds belonging to the furan family, also known as derivatives of furan, possess the furan nucleus .
Synthesis Analysis
Furfural is an important starting material for a large number of reactions. It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Since furfural can be obtained from renewable resources, the heterocycle has attracted reasonable interest in terms of green chemistry .Molecular Structure Analysis
Spectroscopic (FT-IR, FT-Raman, UV–vis, and NMR) techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties . Herein, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in details using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques conducted in different solvents .Chemical Reactions Analysis
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .Physical And Chemical Properties Analysis
Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group. It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .Scientific Research Applications
Synthesis and Structural Analysis
- Chemical Synthesis and Structural Characterization : The compound has been synthesized and structurally characterized in various contexts. For instance, the isolation and detailed structural analysis of compounds containing the furan moiety from natural sources or through synthetic routes have provided insights into their potential applications in organic synthesis and material science. Notably, studies have demonstrated methods for synthesizing complex structures involving this compound, revealing its utility in the synthesis of polyketide spiroketals and other bioactive molecules with significant stereo- and enantioselectivity (Meilert, Pettit, & Vogel, 2004; Gabriele et al., 2012).
Pharmacological Studies
- Biological Activity Investigations : Several studies have explored the biological activities of derivatives of this compound, indicating their potential in pharmacological research. For example, derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results that suggest avenues for the development of new therapeutic agents (Phutdhawong et al., 2019).
Materials Science
- Development of Epoxy Resins : The compound has also been utilized in the synthesis of biobased epoxy resins, where its derivatives play a critical role in enhancing thermal and mechanical properties. This application is particularly relevant in the context of developing sustainable materials with improved performance characteristics (Shen et al., 2017).
Catalysis and Synthetic Chemistry
- Catalytic and Synthetic Applications : Research has shown the compound's role in catalytic processes and as an intermediate in synthetic chemistry, facilitating the production of complex molecules with potential applications ranging from pharmaceuticals to materials science. This includes its involvement in multi-component synthesis processes that yield biologically and industrially relevant furan derivatives (Sayahi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMYPZXHFOQNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2818175.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2818177.png)
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
![N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2818179.png)
![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)


![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)

![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)